N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the carboxamide group. The sulfonylation of the tetrahydroquinoline moiety is another critical step. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide include other thieno[2,3-c]pyridine derivatives, as well as compounds containing the tetrahydroquinoline or sulfonylbenzamido moieties.
Uniqueness
What sets this compound apart is the specific combination of functional groups and the resulting chemical properties. Its unique structure may confer specific reactivity or biological activity that is not observed in similar compounds. This makes it a valuable target for further research and development.
Biological Activity
N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thieno[2,3-c]pyridine scaffold with a sulfonamide moiety derived from tetrahydroquinoline. The presence of these functional groups is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has identified that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:
- Mannich Base Derivatives : Studies on Mannich bases have shown that they possess cytotoxic effects against various cancer cell lines. Specifically, compounds similar to our target compound have demonstrated activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The mechanism often involves the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Compounds with similar structures have been shown to interact with DNA by forming hydrogen bonds with nucleotides which can lead to cytotoxic effects.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes that are crucial for tumor growth and proliferation.
- Apoptosis Induction : Many studies indicate that these compounds can induce programmed cell death in cancer cells through various signaling pathways.
Antimicrobial Activity
In addition to anticancer properties, compounds related to this structure also exhibit antimicrobial activities:
- Antibacterial and Antifungal Effects : Some studies have highlighted the potential of tetrahydroquinoline derivatives as antibacterial agents against strains such as Staphylococcus aureus and Escherichia coli. Their mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of a series of tetrahydroquinoline derivatives against various cancer cell lines. The results indicated that the presence of sulfonamide significantly enhanced the cytotoxicity compared to non-sulfonamide counterparts .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar compounds against clinical isolates of bacteria and fungi. The results demonstrated promising activity with minimum inhibitory concentrations (MICs) below 10 μg/mL for several strains .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-27-25(32)23-20-13-15-29(2)16-22(20)35-26(23)28-24(31)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-12H,5,7,13-16H2,1-2H3,(H,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNWISPRKIFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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